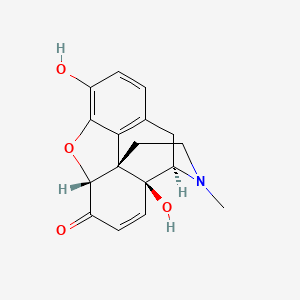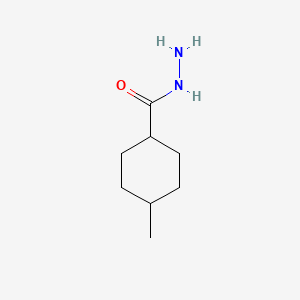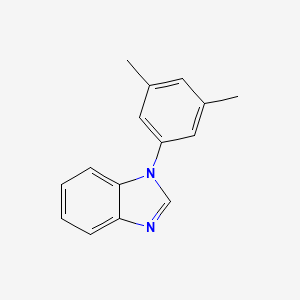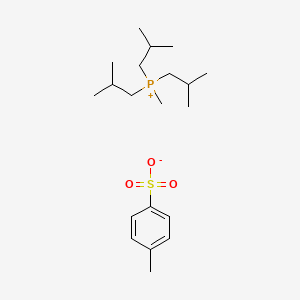
三异丁基甲基磷鎓对甲苯磺酸盐
描述
Triisobutylmethylphosphonium tosylate is a chemical compound belonging to the class of quaternary phosphonium salts. It consists of a central phosphonium cation (triisobutylmethylphosphonium) and a tosylate anion . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
科学研究应用
Triisobutylmethylphosphonium tosylate has a wide range of applications in scientific research:
作用机制
- In bioelectronic devices, Cyphos IL 106 may act as a gating medium, affecting the electrical properties of organic electrochemical transistors (OECTs) .
- In OECTs, it likely modulates the conductivity of the transistor channel by altering the charge distribution within the organic material, leading to current modulation upon application of gate voltages .
- Absorption: Cyphos IL 106 is miscible with aqueous media, making it suitable for bioelectronic applications .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
Action Environment
准备方法
Synthetic Routes and Reaction Conditions
Triisobutylmethylphosphonium tosylate can be synthesized through the reaction of triisobutylphosphine with methyl iodide, followed by the substitution of the iodide ion with a tosylate ion. The reaction conditions typically involve the use of an organic solvent and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of triisobutylmethylphosphonium tosylate involves large-scale synthesis using similar reaction routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions
Triisobutylmethylphosphonium tosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: It acts as a phase-transfer catalyst, facilitating nucleophilic substitution reactions where it helps transfer reactants between different phases.
Alkylation: The compound can participate in alkylation reactions, where it transfers alkyl groups to other molecules.
Condensation: It is also involved in condensation reactions, aiding in the formation of larger molecules from smaller ones.
Common Reagents and Conditions
Common reagents used in reactions with triisobutylmethylphosphonium tosylate include alkyl halides, nucleophiles, and various solvents. The reaction conditions often involve moderate temperatures and the presence of a base to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving triisobutylmethylphosphonium tosylate depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the product is typically a substituted organic compound .
相似化合物的比较
Similar Compounds
- Triisobutylphosphonium chloride
- Triisobutylphosphonium bromide
- Triisobutylphosphonium iodide
Uniqueness
Triisobutylmethylphosphonium tosylate is unique due to its specific combination of a triisobutylmethylphosphonium cation and a tosylate anion. This combination imparts distinct properties, such as enhanced solubility and reactivity, making it particularly useful in phase-transfer catalysis and other specialized applications .
属性
IUPAC Name |
4-methylbenzenesulfonate;methyl-tris(2-methylpropyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.C7H8O3S/c1-11(2)8-14(7,9-12(3)4)10-13(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-13H,8-10H2,1-7H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXTZFCNWIVLKZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C[P+](C)(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047899 | |
| Record name | Triisobutylmethylphosphonium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344774-05-6 | |
| Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344774-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344774056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triisobutylmethylphosphonium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisobutylmethylphosphonium tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triisobutylmethylphosphonium tosylate impact the structure of PEDOT, and what are the implications of this interaction?
A1: Triisobutylmethylphosphonium tosylate, often found in ionic liquid mixtures, demonstrates an intriguing interaction with poly(3,4-ethylenedioxythiophene) (PEDOT). Research indicates that this ionic liquid can disrupt the typically ordered structure of PEDOT by increasing its interlayer distance (d100) []. This expansion, observed in both PEDOT and PEDOT:PEG composites, reaches up to ~100% and ~50% respectively in the presence of Triisobutylmethylphosphonium tosylate mixtures []. Interestingly, this structural change doesn't hinder electrical conductivity. Instead, it enhances capacitance significantly (by 350% compared to theoretical values) due to the creation of additional double-layer capacitance []. This finding highlights the potential of Triisobutylmethylphosphonium tosylate in modifying PEDOT for improved energy storage applications.
Q2: How does the presence of water affect the viscosity of ionic liquids containing Triisobutylmethylphosphonium tosylate?
A2: [] Research shows that even a small amount of water can drastically reduce the viscosity of Triisobutylmethylphosphonium tosylate-based ionic liquids. [] For example, at 25°C, adding just 1 wt.% of water can decrease the viscosity of these ionic liquids by almost a full order of magnitude. [] This discovery has important implications for various applications of these ionic liquids, especially where lower viscosity is desirable for improved processability and performance.
Q3: What is the role of Triisobutylmethylphosphonium tosylate in electrodeposition processes, and what types of materials can be deposited using this method?
A4: Triisobutylmethylphosphonium tosylate plays a crucial role in facilitating the electrodeposition of nanoparticles within conducting polymers. [] When combined with heat, it aids in incorporating materials like cadmium sulfide (CdS) into a structured polymer framework. [] This method allows for the deposition of various metallic and semiconducting nanoparticles, including platinum, nickel, copper, and CdS, within conductive films like PEDOT. [] This demonstrates the versatility of Triisobutylmethylphosphonium tosylate in creating nanocomposite materials with potentially enhanced properties.
Q4: What is the thermal stability of alkylphosphonium modified montmorillonites compared to alkyl ammonium modified montmorillonites?
A5: Alkylphosphonium modified montmorillonites exhibit higher thermal stability compared to alkyl ammonium modified montmorillonites. [] This enhanced thermal stability, observed at temperatures above 200°C through thermal gravimetric analysis (TGA), makes them promising materials for applications requiring resistance to high temperatures, such as in the synthesis of polymer/clay nanocomposites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


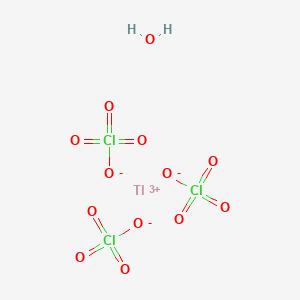
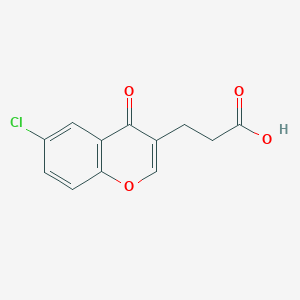
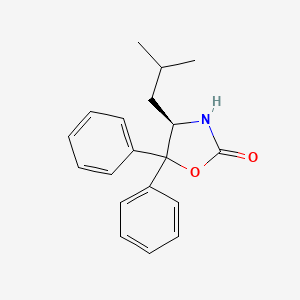

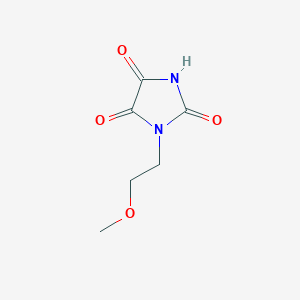
![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)
![1-{[(3-Fluorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627981.png)

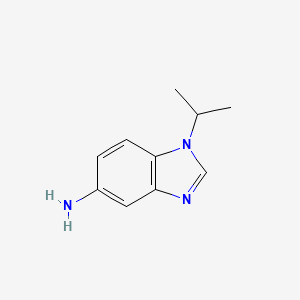
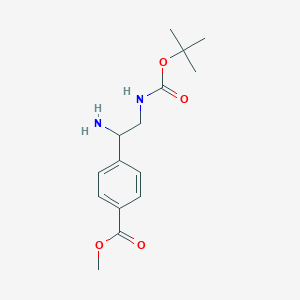
![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)
